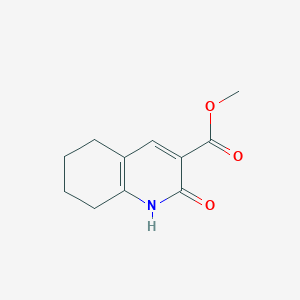![molecular formula C13H15N3O B11465103 N-(3-pyridinylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine](/img/structure/B11465103.png)
N-(3-pyridinylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(PYRIDIN-2-YLOXY)ETHYL][(PYRIDIN-3-YL)METHYL]AMINE: is a heterocyclic organic compound that features both pyridine and amine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(PYRIDIN-2-YLOXY)ETHYL][(PYRIDIN-3-YL)METHYL]AMINE typically involves the reaction of 2-pyridylmethanol with 3-pyridylmethylamine under specific conditions. One common method includes:
Starting Materials: 2-pyridylmethanol and 3-pyridylmethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 2-pyridylmethanol is first deprotonated by the base, forming a nucleophilic alkoxide. This alkoxide then reacts with the 3-pyridylmethylamine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine rings or the amine group, potentially converting them to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, [2-(PYRIDIN-2-YLOXY)ETHYL][(PYRIDIN-3-YL)METHYL]AMINE can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity is of significant interest. It can be used as a ligand in coordination chemistry, potentially leading to the development of new metal-based drugs. Additionally, its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its ability to form stable complexes with metals makes it useful in catalysis and other industrial applications.
作用機序
The exact mechanism of action for [2-(PYRIDIN-2-YLOXY)ETHYL][(PYRIDIN-3-YL)METHYL]AMINE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridine rings can participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)isopropyl amine: Another pyridine-based amine with similar structural features.
2-(Pyridin-2-yl)ethanol: A related compound with an alcohol functional group instead of an amine.
Pyridin-2-amine: A simpler pyridine derivative with an amine group directly attached to the pyridine ring.
Uniqueness
What sets [2-(PYRIDIN-2-YLOXY)ETHYL][(PYRIDIN-3-YL)METHYL]AMINE apart is its dual pyridine structure connected through an ether linkage, combined with an amine group. This unique arrangement allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
N-(pyridin-3-ylmethyl)-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C13H15N3O/c1-2-7-16-13(5-1)17-9-8-15-11-12-4-3-6-14-10-12/h1-7,10,15H,8-9,11H2 |
InChIキー |
YKJZWHOAWGXQPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)OCCNCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 6-(4-tert-butylbenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465024.png)
![ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465028.png)

![3-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B11465042.png)
![7-(3-hydroxyphenyl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11465048.png)
![2-(3,4-dimethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11465050.png)
![[3-Amino-6-(4-pyridyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B11465052.png)
![7-(Furan-2-yl)-2-methyl-3,5-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11465053.png)
![3-(4-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-2,1-benzoxazole-5-carboxamide](/img/structure/B11465054.png)
![2-(2-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B11465055.png)
![[(3,4-Dichlorophenyl)methyl][2-(1H-indol-3-yl)ethyl]amine](/img/structure/B11465062.png)
![2-(3-benzyl-1,2,4-oxadiazol-5-yl)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11465070.png)
![ethyl 6-(furan-2-carbonylimino)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465082.png)
![5-[(4-chlorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11465093.png)
